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Compound of Interest

Compound Name: BI-0115

Cat. No.: B15614244 Get Quote

This technical guide provides a comprehensive overview of the binding characteristics of BI-
0115, a selective small-molecule inhibitor of the Lectin-like oxidized low-density lipoprotein

receptor-1 (LOX-1). This document is intended for researchers, scientists, and drug

development professionals interested in the quantitative analysis, experimental methodologies,

and mechanism of action of BI-0115.

Introduction to BI-0115 and LOX-1
Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), encoded by the OLR1 gene, is

a key scavenger receptor involved in the recognition and internalization of oxidized low-density

lipoprotein (oxLDL).[1][2] Expressed on various cell types, including endothelial cells,

macrophages, and smooth muscle cells, LOX-1 plays a critical role in the pathogenesis of

atherosclerosis, inflammation, and other cardiovascular diseases.[2][3] Upon binding of ligands

such as oxLDL, LOX-1 triggers a cascade of intracellular signaling pathways that contribute to

endothelial dysfunction, foam cell formation, and plaque instability.[3][4]

BI-0115 is a selective small-molecule inhibitor of LOX-1 that effectively blocks the cellular

uptake of oxLDL.[5][6] Its unique mechanism of action involves the stabilization of an inactive

tetrameric state of the LOX-1 receptor, thereby preventing ligand binding and subsequent

downstream signaling.[1][6] This guide delves into the specific binding affinity of BI-0115 for

LOX-1, the experimental protocols used for its characterization, and the signaling pathways it

modulates.
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Quantitative Binding Affinity Data
The binding affinity of BI-0115 to LOX-1 has been quantified using several biophysical and cell-

based assays. The data consistently demonstrates a micromolar range affinity. A summary of

these findings is presented below.

Assay Type Parameter Value (µM) Reference(s)

Cellular Uptake Assay IC50 5.4 [1][5]

Surface Plasmon

Resonance (SPR)
Kd 4.3 [1][7]

Isothermal Titration

Calorimetry (ITC)
Kd 6.99 [1][7]

Experimental Protocols
Detailed experimental protocols for the characterization of BI-0115 were described by

Schnapp, G., et al. in Communications Chemistry (2020).[5] The following sections outline the

general methodologies for the key experiments cited.

Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique used to measure real-time

biomolecular interactions. It quantifies the association and dissociation rates between an

analyte in solution and a ligand immobilized on a sensor surface.

General Protocol:

Sensor Chip Preparation: A sensor chip (e.g., a CM5 series chip) is activated, and the LOX-1

protein (specifically the extracellular C-type lectin-like domain, LOX129) is immobilized onto

the surface.[7]

Analyte Injection: Solutions of BI-0115 at various concentrations (e.g., ranging from 0.391

µM to 25 µM) are injected across the sensor surface.[7]
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Data Acquisition: The change in the refractive index at the sensor surface, which is

proportional to the mass of bound analyte, is measured in real-time and recorded as a

sensorgram.

Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined

by fitting the sensorgram data to a suitable binding model.

Affinity Determination: The equilibrium dissociation constant (Kd) is calculated as the ratio of

koff/kon. For BI-0115, a steady-state analysis of the SPR data indicated a mean Kd of 4.3

µM.[1][7]

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules. This allows

for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the

interaction in a single experiment.

General Protocol:

Sample Preparation: The LOX-1 protein and BI-0115 compound are prepared in a matched

buffer to minimize heats of dilution. Due to the limited solubility of BI-0115, an inverse

titration setup was used where the LOX-1 protein was titrated into the compound solution.[7]

Titration: A solution of 300 µM LOX-1 dimer is titrated in a series of small injections into a

sample cell containing a 40 µM solution of BI-0115.[7]

Heat Measurement: The heat released or absorbed during each injection is measured by a

sensitive calorimeter.

Data Analysis: The heat change per injection is plotted against the molar ratio of the

reactants. The resulting isotherm is fitted to a binding model to determine the thermodynamic

parameters of the interaction. For BI-0115, this method yielded a mean Kd of 6.99 µM.[7]

Cellular oxLDL Uptake Assay
This cell-based assay measures the ability of a compound to inhibit the internalization of

labeled oxLDL by cells expressing the LOX-1 receptor.
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General Protocol:

Cell Culture: A suitable host cell line (e.g., CHO-K1 cells) is engineered to express the

human LOX-1 receptor.[6]

Compound Incubation: The cells are pre-incubated with varying concentrations of BI-0115.

oxLDL Addition: Fluorescently labeled oxLDL (e.g., AF594-oxLDL) is added to the cell

culture.[6]

Internalization: The cells are incubated to allow for the LOX-1-mediated uptake of the labeled

oxLDL.

Quantification: The amount of internalized fluorescent oxLDL is quantified using methods

such as high-content imaging or flow cytometry.

IC50 Determination: The concentration of BI-0115 that inhibits 50% of the oxLDL uptake (the

IC50 value) is calculated by fitting the dose-response data to a sigmoidal curve. This assay

determined the IC50 of BI-0115 to be 5.4 µM.[1]

Mechanism of Action and Signaling Pathways
BI-0115 inhibits LOX-1 function not by direct competitive antagonism at the oxLDL binding site,

but through a unique allosteric mechanism. BI-0115 binds to a hydrophobic pocket at the

interface of two LOX-1 homodimers.[4] This binding, which involves inter-ligand interactions

between two BI-0115 molecules, stabilizes an inactive tetrameric conformation of the receptor.

[1][6] This tetramer formation prevents the necessary conformational changes required for

high-affinity oxLDL binding and subsequent internalization, thus blocking downstream

signaling.

The binding of oxLDL to LOX-1 activates multiple pro-atherogenic signaling pathways. By

preventing this initial binding event, BI-0115 effectively inhibits these downstream cascades.
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LOX-1 signaling pathway and inhibition by BI-0115.

Experimental and Drug Discovery Workflow
The characterization of BI-0115 followed a logical progression from initial discovery to detailed

biophysical and structural analysis. The workflow is representative of a modern drug discovery

campaign for targeting protein-protein interactions.
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Workflow for the discovery and characterization of BI-0115.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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